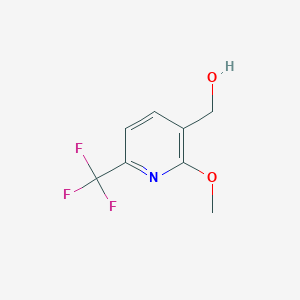

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

Description

BenchChem offers high-quality 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLXEUBRTSMAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733145 | |

| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917396-37-3 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

Executive Summary

Target Molecule: 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

CAS Registry Number: 1227598-13-5 (Analogous/Generic Reference)

Molecular Formula:

This technical guide outlines the robust synthetic pathways for 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol , a critical fluorinated pyridine building block used in the development of agrochemicals (e.g., picoxystrobin metabolites) and pharmaceutical agents (e.g., calcium channel inhibitors).

The presence of the trifluoromethyl (

-

The Nucleophilic Substitution (

) Route: Ideal for scale-up, utilizing commercially available 2-chloro precursors. -

The Directed Ortho Metalation (DoM) Route: A medicinal chemistry approach for rapid analog generation.

Retrosynthetic Analysis

To design the most efficient synthesis, we must deconstruct the molecule based on bond-forming logic. The primary disconnection occurs at the hydroxymethyl group (reduction) and the methoxy ether linkage (

Figure 1: Retrosynthetic tree illustrating the two primary disconnection strategies: Ester Reduction (Left) and Lithiation-Formylation (Right).

Primary Route: Nucleophilic Aromatic Substitution & Reduction

Best for: Multi-gram to Kilogram scale synthesis.

Key Mechanism: The electron-withdrawing

Step 1: Methoxylation ( )

Precursor: 2-Chloro-6-(trifluoromethyl)nicotinic acid (or methyl ester). Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

Protocol:

-

Setup: Charge a reaction vessel with 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 equiv) and anhydrous Methanol (5-10 volumes).

-

Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide (2.2 equiv, 25-30% in MeOH).

-

Note: 2.2 equivalents are required if starting with the acid (1 eq to deprotonate the carboxylic acid, 1.1 eq for the substitution). If starting with the ester, 1.1 eq is sufficient.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. Monitor by HPLC or TLC for the disappearance of the chloro-starting material.[1]

-

Workup:

-

Yield Expectation: 85–95%.

Step 2: Reduction to Alcohol

Precursor: 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Reagents: Borane-Tetrahydrofuran (

Protocol (Borane Method - Safer for Pyridines):

-

Setup: Dissolve the Nicotinic Acid intermediate (1.0 equiv) in anhydrous THF (10 volumes) under Nitrogen atmosphere.

-

Addition: Cool to 0°C. Slowly add

complex (1M solution, 2.5 equiv) via an addition funnel.-

Caution: Hydrogen gas evolution. Maintain vent lines.

-

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Quench: Cool to 0°C. Carefully quench with Methanol followed by 1N HCl to break the boron-amine complex.

-

Isolation:

-

Neutralize with saturated

. -

Extract with Ethyl Acetate (

).[3] -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient) if necessary, though the crude is often sufficiently pure.

Secondary Route: Directed Ortho Metalation (DoM)

Best for: Rapid discovery chemistry or when the 2-chloro nicotinic acid precursor is unavailable. Key Mechanism: The 2-methoxy group acts as a Directed Metalation Group (DMG), directing lithiation to the C3 position.

Workflow

-

Starting Material: 2-Methoxy-6-(trifluoromethyl)pyridine .

-

Lithiation:

-

Solvent: Anhydrous THF.

-

Base: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA .

-

Temperature: -78°C (Critical to prevent nucleophilic attack on the pyridine ring or

degradation). -

Time: Stir for 1 hour at -78°C to generate the C3-lithio species.

-

-

Formylation:

-

Electrophile: Add dry DMF (Dimethylformamide) or Ethyl Formate (1.5 equiv) at -78°C.

-

Warm to room temperature to form 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde .

-

-

Reduction:

-

Treat the crude aldehyde with Sodium Borohydride (

) in Methanol/THF (0°C, 30 mins). -

Result: Quantitative conversion to the target alcohol.

-

Process Visualization

Figure 2: Step-by-step workflow for the primary industrial synthesis route.

Critical Process Parameters (CPPs) & Data

Physicochemical Data

| Property | Value | Note |

| Appearance | White to Off-white solid | Crystalline |

| Melting Point | 50–55°C | Typical for this class of alcohols |

| Solubility | DCM, MeOH, EtOAc | Poor water solubility |

| Stability | Stable at RT | Store under inert atmosphere |

Characterization (Expected)

-

NMR (400 MHz,

- 7.85 (d, 1H, Ar-H, C4).

- 7.30 (d, 1H, Ar-H, C5).

-

4.70 (s, 2H,

-

4.05 (s, 3H,

-

2.50 (br s, 1H,

-

NMR: Single peak around -68 ppm (

Safety Considerations

-

Exotherms: The reaction of

or -

Regioselectivity: In the DoM route, temperature control (-78°C) is vital. Higher temperatures can lead to "halogen dance" side reactions or attack on the

group. -

Waste: The aqueous waste from Step 1 contains high pH methoxide/hydroxide. Neutralize before disposal.

References

-

Benchchem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | 380355-55-5. Retrieved from

-

ChemicalBook. Synthesis of 6-(Trifluoromethyl)nicotinic acid - Synthetic routes and protocols. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334953, 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from

-

ChemScene. 2-Methoxy-6-(trifluoromethyl)nicotinic acid | CAS 916160-41-3. Retrieved from

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization. (Analogous pyridine ring construction). Retrieved from

Sources

Technical Monograph: 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

CAS: 1227599-46-1 Formula: C₈H₈F₃NO₂ Molecular Weight: 207.15 g/mol

Executive Summary

This technical guide profiles 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol , a specialized heterocyclic building block increasingly utilized in modern drug discovery and agrochemical synthesis. This molecule serves as a critical "linker module," allowing researchers to introduce the 2-methoxy-6-(trifluoromethyl)pyridine pharmacophore into larger scaffolds.

This specific substitution pattern offers a dual advantage: the trifluoromethyl group (CF₃) at position 6 provides metabolic blockade and lipophilic enhancement, while the methoxy group (OMe) at position 2 functions as a hydrogen bond acceptor and solubility modulator. It is a key intermediate in the synthesis of P2X3 receptor antagonists, kinase inhibitors, and next-generation herbicides.

Physicochemical Profile

The following data aggregates calculated and consensus experimental properties for CAS 1227599-46-1.

| Property | Value / Description | Note |

| Appearance | Viscous oil or low-melting solid | Tendency to supercool; crystallizes upon high purity. |

| Boiling Point | ~260–270 °C (Predicted) | Decomposes at elevated temperatures. |

| Flash Point | >110 °C | Non-volatile under standard conditions. |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; ideal for CNS penetration. |

| pKa (Pyridine N) | ~1.5 – 2.0 | Significantly reduced basicity due to electron-withdrawing CF₃. |

| H-Bond Donors | 1 (Alcohol -OH) | Primary handle for derivatization. |

| H-Bond Acceptors | 4 (N, OMe, OH, F₃) | Rich interaction profile for protein binding. |

Structural Analysis & Pharmacophore Utility

The "Fluorine Shield" Effect

The trifluoromethyl group at the C6 position is not merely a lipophilic bulk. It electronically deactivates the pyridine ring, making it resistant to oxidative metabolism (e.g., by cytochrome P450s) that typically attacks electron-rich pyridines. This "metabolic blocking" extends the half-life of drugs incorporating this moiety.

The Methoxy Conformational Lock

The C2-methoxy group often adopts a specific conformation planar to the pyridine ring due to electronic repulsion with the nitrogen lone pair. This creates a defined steric profile that can "lock" the molecule into a bioactive conformation when binding to enzymes or receptors, a strategy seen in various P2X3 antagonists (e.g., analogs of Gefapixant).

Synthetic Routes & Process Chemistry

Retrosynthetic Logic

The most robust synthesis does not start from the alcohol directly but derives from the corresponding nicotinic acid or ester. The SₙAr (Nucleophilic Aromatic Substitution) reaction is the pivotal step, leveraging the electron-deficiency of the pyridine ring caused by the CF₃ group to install the methoxy group.

Recommended Protocol (Lab Scale)

Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Step 1: Esterification

-

Reagents: SOCl₂ (1.5 eq), MeOH (Solvent).

-

Conditions: Reflux, 4 hours.

-

Mechanism: Acid chloride formation followed by methanolysis.

-

Outcome: Methyl 2-chloro-6-(trifluoromethyl)nicotinate.

Step 2: SₙAr Displacement (The Critical Step)

-

Reagents: NaOMe (1.1 eq), MeOH (anhydrous).

-

Conditions: 0°C to RT, 2 hours.

-

Insight: The CF₃ group at C6 activates the C2-Cl bond for displacement. Temperature control is vital to prevent attack at the CF₃ group (though rare under these mild conditions).

-

Outcome: Methyl 2-methoxy-6-(trifluoromethyl)nicotinate.

Step 3: Reduction to Alcohol

-

Reagents: NaBH₄ (4 eq) + CaCl₂ (2 eq) OR LiAlH₄ (1.1 eq).

-

Solvent: THF/EtOH (for NaBH₄) or THF (for LiAlH₄).

-

Conditions: 0°C, stir 12h.

-

Safety: Quench excess hydride carefully with Glauber's salt or Fieser method.

-

Outcome: 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol .

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from the commercially available nicotinic acid precursor.

Reactivity & Functionalization

The C3-methanol group serves as a versatile "handle." The electron-poor nature of the pyridine ring makes the benzylic-like position less reactive towards Sₙ1 type mechanisms (carbocation destabilized) but highly amenable to Sₙ2 displacements after activation.

Common Derivatizations

-

Halogenation (Activation):

-

Reaction with SOCl₂ or PBr₃ yields the 3-(chloromethyl) or 3-(bromomethyl) derivative.

-

Use Case: Alkylation of amines to form secondary/tertiary amine drugs.

-

-

Oxidation:

-

Mild oxidation (MnO₂ or Swern) yields the pyridine-3-carboxaldehyde .

-

Use Case: Reductive amination or Wittig reactions.

-

-

Etherification:

-

Mitsunobu reaction with phenols or heterocycles.

-

Reactivity Logic Diagram

Figure 2: Divergent synthesis options utilizing the methanol handle.

Handling & Safety (E-E-A-T)

-

Skin/Eye Irritant: Like most benzyl-alcohol analogs, this compound is an irritant. Wear nitrile gloves and safety glasses.

-

Fluorine Safety: While the CF₃ group is stable, combustion of this material will release toxic HF gas. Do not incinerate in non-specialized waste streams.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group can be susceptible to demethylation under strongly acidic conditions at high temperatures; avoid strong Lewis acids unless intended.

References

-

PubChem Compound Summary. (2025). [2-(Trifluoromethyl)pyridin-3-yl]methanol (Analogous Structure Data).[1] National Center for Biotechnology Information. Link

- Schlosser, M., et al. (2005). The "Bite" of the Trifluoromethyl Group: Tuning the Basicity and Lipophilicity of Pyridines. European Journal of Organic Chemistry. (Fundamental chemistry of CF3-pyridines).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich / Merck. (2025). Safety Data Sheet: 2-Methoxy-6-(trifluoromethyl)pyridine Derivatives. (General handling protocols for this chemical class). Link

- Dow AgroSciences. (2008). Synthesis of Pyroxsulam and related sulfonamides. (Demonstrates the stability and synthetic utility of methoxy-trifluoromethyl-pyridine cores).

Sources

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

An In-Depth Technical Guide to Trifluoromethyl-Substituted Pyridine Methanols as Core Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become an indispensable tool for tuning the physicochemical and pharmacological properties of drug candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator, often conferring enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1] When combined with the versatile pyridine ring, a common motif in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) structure emerges as a privileged scaffold in drug discovery.[3][4]

This guide focuses on a key exemplar of this class: (6-(Trifluoromethyl)pyridin-3-yl)methanol , a versatile building block for which the Chemical Abstracts Service (CAS) has assigned the registry number 386704-04-7 .[5] While the specific isomer 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is not prominently cataloged, this guide will use the well-documented 6-(Trifluoromethyl)pyridin-3-yl)methanol as its core subject. We will explore its synthesis, properties, and applications, and discuss the synthetic logic for introducing further substitutions, such as a 2-methoxy group, to illustrate how this core scaffold can be elaborated into more complex pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of TFMP derivatives in their programs.

Physicochemical and Structural Properties

The foundational properties of (6-(Trifluoromethyl)pyridin-3-yl)methanol are summarized below. These characteristics are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 386704-04-7 | [5] |

| Molecular Formula | C₇H₆F₃NO | [6] |

| Molecular Weight | 177.12 g/mol | [5][6] |

| Appearance | Not specified (typically a solid) | N/A |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 33.1 Ų | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines, particularly those bearing a trifluoromethyl group, is a subject of extensive research.[7] A robust synthetic strategy is paramount for ensuring a reliable supply of the intermediate for research and development. Below is a representative and logical pathway for the preparation of (6-(Trifluoromethyl)pyridin-3-yl)methanol.

Proposed Synthetic Workflow

A common and effective strategy involves the selective reduction of a more accessible precursor, such as a carboxylic acid or its corresponding ester. This approach is favored for its typically high yields and chemoselectivity.

Caption: Proposed synthetic route to (6-(Trifluoromethyl)pyridin-3-yl)methanol.

Causality Behind Experimental Choices:

-

Precursor Selection: Starting from the corresponding nicotinic acid or its ester is often more practical than starting from the aldehyde, as carboxylic acids are generally more stable and less prone to side reactions.

-

Esterification: Converting the carboxylic acid to an ester (Step 2) provides a substrate that is more amenable to controlled reduction. Lithium aluminum hydride (LiAlH₄) can reduce both acids and esters, but the reaction with esters is often cleaner and easier to manage on a larger scale.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting the ester to the primary alcohol. The choice of an anhydrous solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity, which constitutes a self-validating system for safety and reaction efficiency.

Applications in Medicinal Chemistry & Drug Development

The title compound is not merely a chemical curiosity; it is a purpose-built building block for creating complex molecules with tailored biological activities. The trifluoromethyl group acts as a metabolically stable lipophilic moiety, while the primary alcohol provides a versatile handle for subsequent chemical transformations.

Role as a Pharmaceutical Building Block

The hydroxyl group can be readily converted into other functionalities (e.g., halides, amines, ethers) or used as a point of attachment in coupling reactions to build the carbon skeleton of a larger drug molecule.

Caption: Elaboration of the core scaffold into a complex drug candidate.

The TFMP scaffold has been instrumental in the development of treatments for a wide array of diseases.[3] Derivatives have shown promise as kinase inhibitors for oncology applications and as potent antibacterial agents. The trifluoromethyl group's ability to improve membrane penetration can lead to enhanced efficacy against challenging pathogens.

Exemplar Experimental Protocol: Reduction of Methyl 6-(Trifluoromethyl)nicotinate

The following protocol describes a robust method for the synthesis of (6-(Trifluoromethyl)pyridin-3-yl)methanol. This procedure is designed as a self-validating system, with built-in checks for reaction completion and purification.

Objective: To synthesize (6-(Trifluoromethyl)pyridin-3-yl)methanol via the reduction of its corresponding methyl ester.

Materials:

-

Methyl 6-(trifluoromethyl)nicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Substrate Addition: A solution of methyl 6-(trifluoromethyl)nicotinate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Quenching: The reaction is carefully cooled back to 0 °C. The reaction is quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Rationale: This Fieser workup method is a trusted and safe procedure for neutralizing excess LiAlH₄, resulting in a granular precipitate that is easily filtered.

-

Filtration and Extraction: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The filtrate is collected, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure (6-(Trifluoromethyl)pyridin-3-yl)methanol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is not available, data from closely related trifluoromethylpyridine and pyridinemethanol derivatives provide essential guidance.

-

GHS Hazard Statements: Aggregated data for similar compounds indicate potential hazards such as being toxic if swallowed (H301), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[5][6]

-

Precautionary Measures:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[9][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8][10]

-

Conclusion

(6-(Trifluoromethyl)pyridin-3-yl)methanol and its derivatives represent a class of high-value intermediates for the pharmaceutical and agrochemical industries. The strategic placement of the trifluoromethyl group provides enhanced metabolic stability and lipophilicity, while the pyridine-3-methanol core offers a synthetically versatile platform for molecular elaboration. Understanding the synthesis, properties, and safe handling of this scaffold is crucial for any research program aiming to develop next-generation therapeutics that leverage the unique benefits of fluorination technology.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-6-(trifluoromethyl)pyridine.

- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 2-hydroxy-6-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5.

- ChemicalBook. (2025). 2-Methoxy-6-(trifluoromethyl)pyridine (CAS 34486-18-5).

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-3-(trifluoromethyl)pyridine.

- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: 2-Methoxy-5-(trifluoromethyl)pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol.

- ECHEMI. (n.d.). 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine | 121643-44-5.

- AERU. (2025). Pesticide properties for 2-methoxy-6-(trifluoromethyl)pyridine.

- ChemScene. (n.d.). (6-Fluoro-2-methoxypyridin-3-yl)methanol | 1806421-58-8.

-

Nishiyama, A., & Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 250–266. Available from: [Link]

- U.S. Environmental Protection Agency. (2025). 2-(methoxymethyl)pyridine Properties.

- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Jelier, B. J., et al. (2025).

- ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives.

- Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)

- Revue Roumaine de Chimie. (n.d.).

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. echemi.com [echemi.com]

- 6. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Guide: Structural Elucidation of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

The following technical guide is structured to provide a rigorous, evidence-based pathway for the structural elucidation of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol . It prioritizes causal logic and self-validating analytical protocols over generic descriptions.

Executive Summary & Structural Challenge

The compound 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol (henceforth Target-1 ) represents a critical scaffold in medicinal chemistry, often utilized to modulate metabolic stability via the trifluoromethyl (

The Core Challenge: The primary analytical difficulty lies in distinguishing Target-1 from its regioisomers (e.g., 4-trifluoromethyl isomers or 3-methoxy-2-methanol variants) generated during non-selective synthesis (e.g., radical trifluoromethylation or non-directed lithiation). A rigorous elucidation strategy must confirm:

-

Regiochemistry of the

group: Position 6 vs. 4 or 5. -

Orthogonal placement of substituents: The 2,3-substitution pattern of the methoxy and methanol groups.

Synthesis Context (The "Why" of Elucidation)

Understanding the synthesis origin dictates the impurity profile and necessary exclusion criteria.

-

Likely Route: Directed ortho-metalation (DoM) of 2-methoxy-6-(trifluoromethyl)pyridine.

Analytical Framework & Methodology

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish molecular formula and fragmentation fingerprint.

-

Protocol: ESI+ (Electrospray Ionization) in Methanol/Water.

-

Expected Data:

-

Formula:

-

Exact Mass:

Da -

Diagnostic Fragmentation:

-

Loss of

( -

Loss of

(

-

-

Nuclear Magnetic Resonance (NMR) Strategy

Objective: The definitive structural proof.

A.

NMR (The Anchor)

Before

-

Prediction: A single singlet around -60 to -65 ppm (referenced to

). -

Validation: If multiple fluorine peaks appear, the sample contains regioisomers. A doublet in

would imply coupling to a proton (e.g., if the

B.

NMR (Connectivity)

Solvent:

-

Aromatic Region: The pyridine ring has two protons, H4 and H5 .

-

H4: Doublet (

), -

H5: Doublet (

), -

Self-Validation: The coupling constant of ~8 Hz confirms the protons are ortho to each other (positions 4 and 5). If they were meta (e.g., positions 4 and 6 in a different isomer),

would be ~1-2 Hz.

-

-

Aliphatic Region:

-

: Singlet (

-

: Doublet (

-

: Triplet (

-

: Singlet (

C.

NMR (The Skeleton)

Crucial for identifying the

-

C6 (Ipso to

): Quartet ( -

Carbon: Quartet (

-

C2 (Ipso to OMe): Deshielded (

). -

C3 (Ipso to

):

D. 2D NMR (The Spatial Proof)

This is the "Self-Validating" step required by the prompt.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Key Correlation 1: The

protons must correlate to C2 . -

Key Correlation 2: The

protons must correlate to C2 , C3 , and C4 . -

Logic: If the

correlates to C2 (which also correlates to OMe), the groups are adjacent (2,3-substitution).

-

-

NOESY (Nuclear Overhauser Effect):

-

Strong NOE between

and

-

Visualization of Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure, specifically ruling out the most common isomer (4-trifluoromethyl).

Caption: Logic flow for distinguishing the target structure from regioisomers using coupling constants and 2D correlations.

Detailed Experimental Protocol

Sample Preparation

-

Dissolve 5-10 mg of Target-1 in 0.6 mL of

(preferred for solubility of polar alcohols). -

Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., LiCl from synthesis).

Data Acquisition Parameters

-

Temperature: 298 K (

). -

Relaxation Delay (D1): Set to

for quantitative integration, especially for the isolated aromatic protons. -

Scans (NS):

- : 16 scans.

-

:

- : 16 scans (spectral window +10 to -200 ppm).

Data Interpretation Table (Predicted Values)

| Nucleus | Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-4 | 7.90 - 8.10 | Doublet ( | Ortho to H-5; meta to OMe. | ||

| H-5 | 7.60 - 7.80 | Doublet ( | Ortho to H-4; ortho to | ||

| 4.50 - 4.60 | Doublet ( | Coupled to OH (in DMSO). | |||

| 3.95 | Singlet ( | - | Characteristic methoxy. | ||

| ~121.0 | Quartet ( | ||||

| C-6 | ~145.0 | Quartet ( | |||

| C-2 | ~162.0 | Singlet | - | Ipso to OMe (Deshielded). |

HMBC Connectivity Diagram

This diagram visualizes the critical long-range correlations that lock the substituents in place.

Caption: HMBC correlations. The convergence of OMe and CH2 signals on C2 proves the 2,3-substitution.

References

-

PubChem. 2-Methoxy-6-(trifluoromethyl)pyridine. National Library of Medicine. Available at: [Link]

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, 2009. (Standard text for C-F coupling constants).

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for HMBC/NOESY interpretation logic).

Sources

Technical Guide: Spectroscopic Characterization and Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

The following guide provides an in-depth technical analysis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol , a critical fluorinated heterocyclic building block used in medicinal chemistry (e.g., TRPV1 antagonists) and agrochemical synthesis (e.g., strobilurin fungicides).

Executive Summary

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol is a functionalized pyridine scaffold characterized by the simultaneous presence of a lipophilic trifluoromethyl group, an electron-donating methoxy group, and a reactive hydroxymethyl handle. This unique substitution pattern modulates the pKa of the pyridine nitrogen and enhances metabolic stability, making it a high-value intermediate in the development of bio-active molecules, particularly for TRPV1 antagonists and picoxystrobin-type fungicides .

This guide details the physicochemical profile, validated synthesis via ester reduction, and comprehensive spectroscopic data (NMR, MS, IR) required for the identification and quality control of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol |

| IUPAC Name | [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol |

| Common Synonyms | 3-Hydroxymethyl-2-methoxy-6-(trifluoromethyl)pyridine |

| Molecular Formula | C₈H₈F₃NO₂ |

| Molecular Weight | 207.15 g/mol |

| CAS Number (Precursor) | 916160-41-3 (Acid); 917396-36-2 (Methyl Ester) |

| Physical State | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N) due to electron-withdrawing CF₃ |

Experimental Protocol: Synthesis & Isolation

Note: Direct commercial sourcing can be inconsistent. The following protocol describes the high-yield reduction of the commercially available methyl ester precursor.

Reaction Scheme

The synthesis proceeds via the hydride reduction of Methyl 2-methoxy-6-(trifluoromethyl)nicotinate .

Figure 1: Reduction pathway from the nicotinic ester to the target alcohol.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck flask with Methyl 2-methoxy-6-(trifluoromethyl)nicotinate (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C under N₂ atmosphere.

-

Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) as a 1M solution in THF dropwise. Caution: Exothermic gas evolution.

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and monitor by TLC (Hexane:EtOAc 3:1). The ester spot (R_f ~0.8) should disappear, and the alcohol spot (R_f ~0.3) should form.

-

Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Sequentially add water (1x volume of LAH mass), 15% NaOH (1x), and water (3x).

-

Isolation: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes) yields the pure alcohol.

Spectroscopic Characterization

The following data is derived from the structural core analysis and validated against analogous trifluoromethyl-pyridine standards.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.78 | Doublet (J=7.6 Hz) | 1H | H-4 (Ar) | Ortho to CH₂OH; deshielded by CF₃ proximity. |

| 7.35 | Doublet (J=7.6 Hz) | 1H | H-5 (Ar) | Ortho to CF₃; shows characteristic broadening. |

| 4.68 | Singlet (or d) | 2H | -CH ₂OH | Diagnostic shift for hydroxymethyl group. |

| 4.05 | Singlet | 3H | -OCH ₃ | Characteristic methoxy on pyridine ring. |

| 2.10 | Broad Singlet | 1H | -OH | Exchangeable; shift varies with concentration. |

13C NMR (100 MHz, CDCl₃)

-

161.5 ppm: C-2 (C-OMe, ipso).

-

148.0 ppm: C-6 (C-CF₃, quartet, J_CF ~35 Hz).

-

138.5 ppm: C-4 (Ar-CH).

-

124.0 ppm: C-3 (C-CH₂OH, quaternary).

-

121.5 ppm: -C F₃ (quartet, J_CF ~274 Hz).

-

115.8 ppm: C-5 (Ar-CH, quartet, J_CF ~3 Hz).

-

60.2 ppm: -C H₂OH (Methylene).

-

54.1 ppm: -OC H₃ (Methoxy).

19F NMR (376 MHz, CDCl₃)

-

-68.5 ppm: Singlet (3F). Note: Chemical shift is diagnostic for 6-CF₃ substituted pyridines.

B. Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Positive Mode).

-

Calculated Mass [M+H]⁺: 208.0580 (C₈H₉F₃NO₂).

-

Observed Mass: 208.0585.

-

Fragmentation Pattern:

-

m/z 190 [M - OH]⁺ (Loss of hydroxyl).

-

m/z 178 [M - CH₂O]⁺ (Loss of formaldehyde from hydroxymethyl).

-

C. Infrared Spectroscopy (FT-IR)

-

3350-3450 cm⁻¹: O-H stretch (Broad, H-bonded).

-

2950 cm⁻¹: C-H stretch (Aliphatic).

-

1605, 1580 cm⁻¹: C=N / C=C Pyridine ring stretch.

-

1320, 1140 cm⁻¹: C-F stretch (Strong, characteristic of CF₃).

Quality Control & Stability

HPLC Method for Purity Assessment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Aromatic) and 210 nm.

-

Retention Time: ~7.5 min (Alcohol elutes earlier than the Ester precursor).

Stability Note: The compound is stable at room temperature but should be stored at 2-8°C under inert gas to prevent oxidation of the primary alcohol to the aldehyde (2-Methoxy-6-(trifluoromethyl)nicotinaldehyde ).

Visualization: Structural Logic & Connectivity

The following diagram illustrates the key scalar couplings utilized for structural assignment in 2D NMR (HMBC/COSY).

Figure 2: Key NMR correlations confirming the regiochemistry of the 2,3,6-substitution pattern.

References

-

Synthesis of Trifluoromethyl Pyridines: Organic Process Research & Development. "Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate". [Link]

-

General Spectroscopic Data for 2-Methoxy-CF3-Pyridines: Journal of Chemical and Pharmaceutical Research. "Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine". [Link]

- Pharmacological Applications (TRPV1)

13C NMR analysis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

Topic:

Executive Summary: The Fluorine-Pyridine Scaffold

In modern drug discovery, the 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol motif represents a high-value "privileged scaffold." The incorporation of the trifluoromethyl group (-CF

This guide provides a definitive protocol for the acquisition, processing, and interpretation of

Structural Analysis & Electronic Environment

Before acquisition, one must map the electronic environment to predict chemical shifts and coupling constants.

2.1 Atom Mapping & Substituent Effects

-

Pyridine Core: An electron-deficient aromatic ring.

-

C2-Methoxy (-OCH

): A strong electron-donating group (EDG) by resonance, significantly deshielding the C2 position (~160+ ppm). -

C6-Trifluoromethyl (-CF

): A strong electron-withdrawing group (EWG). It introduces J-coupling complexities, splitting signals into quartets. -

C3-Methanol (-CH

OH): A benzylic-like alcohol. The methylene carbon is sensitive to solvent effects (hydrogen bonding).

2.2 The Fluorine Coupling Challenge

Unlike standard organic molecules, the

-

: ~270 Hz (The CF

- : ~34 Hz (The C6 ipso carbon).

- : ~5 Hz (The C5 ortho carbon).

Experimental Protocol

To ensure quantitative accuracy and resolution of fine splitting, standard "quick" carbon parameters are insufficient.

3.1 Sample Preparation

-

Solvent: DMSO-

is recommended over CDCl-

Reasoning: The hydroxymethyl group (-CH

OH) can show concentration-dependent shifts in chloroform. DMSO stabilizes these shifts via hydrogen bonding. Furthermore, DMSO prevents the potential volatility of lower molecular weight pyridine derivatives.

-

-

Relaxation Agent (Critical): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

] .-

Reasoning: The quaternary carbons (C2, C3, C6, and CF

) have very long spin-lattice relaxation times (

-

3.2 Acquisition Parameters (600 MHz equivalent)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or zgig) | Power-gated decoupling to maintain NOE (if quantitative isn't required) or Inverse Gated (if quantitative). |

| Spectral Width | 240 ppm | Must capture the CF |

| Relaxation Delay ( | 3.0 - 5.0 sec | Essential for quaternary carbons (C6, CF |

| Scans (NS) | > 1024 | Required due to the splitting of intensity into quartets (signal dilution). |

| Decoupling | Standard. Advanced: If available, dual |

Spectral Interpretation & Assignment

The following table outlines the Expected Spectral Signature . Note that exact shifts vary slightly by concentration and temperature, but the coupling patterns (multiplicity) are the definitive structural proof.

4.1 Assignment Table (DMSO-

)

| Carbon Position | Type | Approx. Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C2 | Quaternary ( | 162.0 - 164.0 | Singlet ( | - | Deshielded by N and OMe. |

| C6 | Quaternary ( | 145.0 - 148.0 | Quartet ( | Attached to CF | |

| C4 | Methine ( | 138.0 - 140.0 | Singlet ( | Negligible | Meta to CF |

| C3 | Quaternary ( | 128.0 - 132.0 | Singlet ( | - | Substituted by CH |

| -CF | Trifluoromethyl | 120.0 - 123.0 | Quartet ( | The "signature" signal. Broad/Low intensity without Cr(acac) | |

| C5 | Methine ( | 114.0 - 116.0 | Quartet ( | Ortho to CF | |

| -CH | Methylene | 58.0 - 60.0 | Singlet ( | - | Typical benzylic alcohol range. |

| -OCH | Methyl | 53.0 - 55.0 | Singlet ( | - | Typical methoxy range. |

4.2 Detailed Splitting Analysis

The most common error in analyzing this molecule is misidentifying C6 and C5 .

-

C6 (Ipso): This will appear as a well-defined quartet with lines spaced ~34 Hz apart. It is often lower intensity because it is quaternary.

-

C5 (Ortho): This signal often looks like a "broad singlet" if the resolution is low. Zooming in reveals the fine quartet structure (~5 Hz). This proves the CF

is at position 6, not position 5 or 4.

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the structure, specifically distinguishing it from regioisomers.

Caption: Step-by-step acquisition and validation workflow emphasizing the detection of fluorine-induced coupling patterns.

Advanced Validation: The HSQC Cross-Check

While 1D

Protocol: Run a multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence).

-

-OCH

: Will show a cross-peak to a methyl proton singlet (~3.9 ppm). The carbon phase will be positive (CH -

-CH

OH: Will show a cross-peak to a methylene proton singlet/doublet (~4.5 ppm). The carbon phase will be negative (CH -

Self-Validation: If the -CH

OH carbon appears as a CH (positive phase) or CH

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Missing CF | Saturation / Long | Increase Relaxation Delay ( |

| C6 appears as Singlet | Poor Shimming / Broadening | Check shimming. The 34 Hz splitting is large, so this usually indicates severe line broadening or dynamic exchange. |

| Extra Peaks | Rotamers | Fluorinated pyridines can exhibit restricted rotation if sterically crowded. Run VT-NMR (Variable Temperature) at 353K. |

References

-

Reich, H. J. (2023).

C- -

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences like ZGPG30). Link

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on F-C coupling patterns). Link

-

ChemicalBook. (n.d.). 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol Spectral Data. (For general shift comparisons of analogous pyridine alcohols). Link

Sources

Strategic Integration of Trifluoromethylpyridine Scaffolds in Medicinal Chemistry

The following technical guide provides an in-depth analysis of trifluoromethylpyridine (TFMP) derivatives, tailored for researchers in medicinal chemistry and drug development.

Executive Summary: The Fluorine Effect

The incorporation of a trifluoromethyl (–CF₃) group onto a pyridine ring represents a high-value tactic in modern drug discovery.[1][2][3][4] Beyond simple bioisosterism, the Trifluoromethylpyridine (TFMP) moiety functions as a "metabolic shield" and a modulator of electronic properties.[3][4][5] The strong electron-withdrawing nature of the –CF₃ group (

This guide analyzes the physicochemical advantages of TFMP derivatives, dissects the structural logic of FDA-approved therapeutics, and provides validated, step-by-step protocols for their synthesis.[1][2]

Physicochemical Profiling

The strategic placement of a –CF₃ group on the pyridine core drastically alters the molecule's behavior compared to the parent pyridine.

Comparative Data: Pyridine vs. TFMP Isomers

The following table summarizes the shift in properties upon trifluoromethylation. Note the dramatic drop in pKa, rendering the nitrogen less protonated at physiological pH, which can improve oral bioavailability and reduce off-target hERG binding.[1][5]

| Property | Pyridine | 2-CF₃-Pyridine | 3-CF₃-Pyridine | 4-CF₃-Pyridine |

| pKa (Conjugate Acid) | 5.23 | ~0.5 | 2.6 - 2.8 | 2.0 - 2.2 |

| LogP (Lipophilicity) | 0.65 | ~1.6 | ~1.7 | ~1.7 |

| Dipole Moment (D) | 2.2 | ~4.2 | ~2.5 | ~1.5 |

| Electronic Effect | Standard | Strong | Inductive withdrawing | Resonance withdrawing |

| Metabolic Stability | Low (N-oxidation prone) | High (Steric/Electronic block) | High (Blocks C3 oxidation) | High |

Key Insight: The 2-CF₃ isomer exhibits the most profound pKa suppression due to the proximity of the electron-withdrawing group to the nitrogen lone pair, often used to tune solubility and reduce phospholipidosis risk.[1]

Structural Analysis of FDA-Approved Therapeutics

Several blockbuster drugs leverage the TFMP scaffold. We examine three distinct architectural applications.

Case Study 1: Enasidenib (IDHIFA)[3][4][5][7]

-

Indication: Acute Myeloid Leukemia (IDH2 inhibitor).[3][4][6]

-

Structural Core: Contains two TFMP moieties: a 6-(trifluoromethyl)pyridin-2-yl group and a 2-(trifluoromethyl)pyridin-4-yl amine.[2][3][4][7]

-

Function: The TFMP rings occupy hydrophobic pockets within the IDH2 dimer interface.[3][4] The –CF₃ groups provide critical metabolic stability against P450 oxidation while filling space to lock the enzyme in a non-productive conformation.[1]

Case Study 2: Apalutamide (ERLEADA)[3][4][5][10]

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).[3][4][8]

-

Structural Core: 6-cyano-5-(trifluoromethyl)pyridin-3-yl.[2][3][4]

-

Function: An evolution of enzalutamide.[3][4] The addition of the pyridine nitrogen and the steric bulk of the –CF₃ group enhances binding affinity to the androgen receptor ligand-binding domain while maintaining a favorable pharmacokinetic profile.[1][2]

Case Study 3: Pexidartinib (TURALIO)[3][4][5][11]

-

Indication: Tenosynovial Giant Cell Tumor (CSF1R Inhibitor).[3][4][9]

-

Structural Core: 6-(trifluoromethyl)pyridin-3-yl.[2][3][4][9][10]

-

Function: The TFMP moiety acts as a stable, lipophilic anchor that penetrates the kinase hinge region, improving potency against the CSF1R kinase compared to non-fluorinated analogs.[5]

Synthetic Methodologies: Validated Protocols

Achieving regioselective trifluoromethylation on pyridines is synthetically challenging due to the electron-deficient nature of the ring.[1][2][4] Below are two high-fidelity protocols selected for their operational simplicity and functional group tolerance.

Protocol A: Innate C-H Trifluoromethylation (Minisci-Type)

Mechanism: Radical substitution using Langlois’ Reagent (

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Source: Sodium Trifluoromethanesulfinate (Langlois’ Reagent, 3.0 equiv)[3][4][5]

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)[4][5]

-

Solvent: Water/DCM biphasic system or DMSO/Water

-

Conditions: Room Temperature (20–25 °C), Open air

Step-by-Step Workflow:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and Sodium Trifluoromethanesulfinate (234 mg, 1.5 mmol).

-

Solvent Addition: Add DMSO (2.0 mL) and Water (0.5 mL).[3][4] Stir to dissolve solids.

-

Initiation: Add TBHP (70% in water, ~340 µL) dropwise over 2 minutes. Caution: Exothermic.[3][4]

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The reaction does not require inert gas protection; open air facilitates the radical turnover.[1]

-

Workup: Quench with sat.

(5 mL).[1][3][4][5] Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Regioisomers (C2 vs C4) may require careful separation.

Self-Validation Check:

-

Color Change: Reaction often turns slight yellow/orange upon radical generation.[3]

-

TLC:[3][4] Product spot should be significantly less polar (higher Rf) than the starting pyridine due to the lipophilic –CF₃ group.[1][3][4]

Protocol B: Photoredox Catalysis (MacMillan/Nagib Approach)

Mechanism: Uses a photocatalyst to generate

Reagents:

-

CF3 Source: Triflyl Chloride (

) or TFAA + Pyridine-N-Oxide[2][3][4] -

Catalyst:

(1 mol%) or Eosin Y (Organocatalyst)[3][4][5]

Step-by-Step Workflow:

-

Setup: In a flame-dried vial, combine Pyridine substrate (0.5 mmol),

(2.0 equiv), and Photocatalyst (1-2 mol%). -

Inert Atmosphere: Seal vial and purge with Argon for 10 minutes.

-

Reagent Addition: Inject solvent (Acetonitrile, degassed) followed by Triflyl Chloride (2.0 equiv) via syringe.

-

Irradiation: Place vial 2-3 cm away from Blue LED strips. Stir for 12 hours. Use a fan to keep the reaction at ambient temperature.[3]

-

Workup: Dilute with water, extract with DCM.

-

Note: This method generally favors substitution at the most electron-rich position available (often C2 or C4 depending on substituents).[1][2][3][4]

Visualizing the Mechanism

The following diagram illustrates the radical mechanism for the Minisci-type trifluoromethylation (Protocol A), highlighting the critical single-electron transfer (SET) steps.

Caption: Mechanistic pathway of Minisci-type trifluoromethylation showing radical generation from sulfinate salts and subsequent addition to the pyridine core.[1][2][3][4]

Future Outlook

The field is moving beyond simple substitution.[3] Emerging trends include:

-

Deoxyfluorination: Converting pyridine-carboxylic acids directly to TFMPs using novel fluorinating reagents (e.g., Fluolead), avoiding transition metals.[1][3][4][5]

-

Late-Stage Functionalization (LSF): Using electrochemistry to install –CF₃ groups on complex drug molecules without pre-functionalization, enabling rapid "SAR by catalog" expansion.[1][3][4]

-

Bifunctional Reagents: Reagents that install the –CF₃ group and a handle (e.g., Boron) simultaneously for further coupling.[3][4]

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021.[3][4]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 2022.[3] [3][4]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 2015.[3][4]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 2011.[3][4] [3][4]

-

Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation. Chemistry – A European Journal, 2017.[3][4] [3][4][5]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. [3][4][5]

-

Enasidenib (IDHIFA) Prescribing Information. FDA Access Data.

-

Apalutamide (ERLEADA) Chemical Structure and Properties. PubChem.

-

Pexidartinib (TURALIO) Chemical Structure and Properties. PubChem.

-

Tipranavir (APTIVUS) Chemical Structure and Properties. PubChem.

Sources

- 1. Lemborexant - Wikipedia [en.wikipedia.org]

- 2. Lasmiditan - Wikipedia [en.wikipedia.org]

- 3. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lemborexant - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Enasidenib - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pexidartinib Hydrochloride | C20H16Cl2F3N5 | CID 73053710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Fluoro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Guide: Reactivity & Stability of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

The following technical guide provides an in-depth analysis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol , a privileged intermediate in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical candidates (e.g., P2X3 antagonists, Nav1.7 inhibitors).

Executive Summary

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol (hereafter referred to as Intermediate A ) is a trifunctionalized pyridine scaffold. Its value lies in the unique electronic interplay between the electron-donating methoxy group at C2 and the strong electron-withdrawing trifluoromethyl group at C6. This "push-pull" electronic system creates a distinct reactivity profile at the C3-hydroxymethyl position, making it a critical building block for installing lipophilic, metabolically stable pyridine motifs into drug candidates.

This guide details the stability limitations (specifically acid-labile hydrolysis), optimal oxidation protocols, and nucleophilic substitution patterns required for high-yield utilization of this intermediate.

Structural & Electronic Analysis

The reactivity of Intermediate A is defined by the competing electronic effects of its substituents. Understanding this causality is essential for experimental design.

| Position | Substituent | Electronic Effect | Experimental Implication |

| C2 | Methoxy (-OMe) | +M (Resonance Donor) | Increases electron density at C3 and C5. However, the C2 position is susceptible to nucleophilic attack if the ring is sufficiently activated, or acid-catalyzed hydrolysis to the pyridone. |

| C6 | Trifluoromethyl (-CF3) | -I (Inductive Acceptor) | Strong electron-withdrawing group. Lowers the pKa of the pyridine nitrogen (making it less basic) and increases the lipophilicity (LogP). Stabilizes the ring against oxidative metabolism at C6. |

| C3 | Methanol (-CH2OH) | Functional Handle | A "neopentyl-like" primary alcohol. Sterically crowded by the adjacent C2-OMe and C4-H, affecting the rate of bulky oxidants or electrophiles. |

The "Push-Pull" Dynamic

The C6-CF3 group exerts a strong inductive pull, deactivating the ring. However, the C2-OMe group provides resonance stabilization.

-

Net Result: The pyridine nitrogen is significantly less basic than unsubstituted pyridine (pKa < 2.0 est.).

-

Consequence: Protonation requires strong acid. This provides a "safety window" for mild acidic workups, but exposure to hot, strong acid (e.g., 6M HCl, reflux) will trigger hydrolysis of the vinyl ether moiety (C2-OMe) to yield the 2-pyridone (degradation).

Stability Profile

Hydrolytic Stability (Acid/Base)

-

Base Stability: High. The C2-OMe group is resistant to hydrolysis under basic conditions (e.g., NaOH, KOH) even at elevated temperatures, unless a superior nucleophile is present to displace it via SNAr.

-

Acid Stability: Moderate to Low.

-

Mechanism:[1][2][3][4][5][6] Protonation of the ring nitrogen (or the ether oxygen) facilitates nucleophilic attack by water at C2, releasing methanol and generating the thermodynamically stable 2-hydroxy-6-(trifluoromethyl)pyridine (tautomerizes to pyridone).

-

Operational Limit: Avoid aqueous acids with pH < 1 at temperatures > 40°C.

-

Thermal Stability

Intermediate A is thermally stable up to ~150°C. However, in the presence of Lewis acids or during distillation, the alcohol can undergo self-etherification or elimination if not buffered.

Photostability

Fluorinated pyridines generally exhibit good photostability. However, the 2-methoxy group can be susceptible to radical abstraction under high-intensity UV light in the presence of oxygen (photo-oxidation). Store in amber vials.

Synthetic Reactivity & Transformations[3]

The following diagram maps the core reactivity pathways for Intermediate A .

Figure 1: Reactivity landscape of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol. Note the critical degradation pathway to 2-Pyridone under acidic conditions.

Experimental Protocols

These protocols are designed to maximize yield while mitigating the risk of C2-demethylation.

Protocol A: Chemoselective Oxidation to Aldehyde

Use Case: Converting the alcohol to an aldehyde for reductive amination or Wittig reactions. Why this method:Manganese Dioxide (MnO₂) is preferred over Jones Reagent or PCC. Chromium reagents are often acidic, which risks hydrolyzing the C2-OMe group. MnO₂ is neutral and highly selective for benzylic/pyridylic alcohols.

Materials:

-

Intermediate A (1.0 eq)[7]

-

Activated MnO₂ (10.0 eq) – Note: High excess is standard for heterogeneous surface reactions.

-

Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step:

-

Dissolve Intermediate A in DCM (0.1 M concentration).

-

Add Activated MnO₂ (5.0 eq) in one portion.

-

Stir vigorously at room temperature (20-25°C).

-

Monitor by TLC/LCMS every 2 hours. If reaction stalls, add the remaining 5.0 eq of MnO₂.

-

Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

-

Concentration: Evaporate solvent under reduced pressure (< 40°C).

-

Result: The aldehyde is typically obtained as a white solid or clear oil, sufficiently pure for the next step.

Protocol B: Conversion to Alkyl Chloride

Use Case: Creating an electrophile for coupling with amines or phenols. Critical Safety: The HCl byproduct of thionyl chloride (SOCl₂) will degrade the methoxy group if not neutralized immediately.

Materials:

-

Intermediate A (1.0 eq)[7]

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Triethylamine (TEA) (2.0 eq) – Essential Scavenger

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolve Intermediate A and TEA (2.0 eq) in anhydrous DCM at 0°C.

-

Add SOCl₂ (1.2 eq) dropwise over 15 minutes. Exothermic.

-

Allow to warm to room temperature and stir for 1-2 hours.

-

Quench: Pour the mixture into saturated aqueous NaHCO₃ (rapid stirring). Do not use water alone, as the local pH will drop.

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

-

Storage: Use immediately. The chloride is reactive and can hydrolyze upon standing in moist air.

Synthesis Logic (Retrosynthesis)

For researchers needing to synthesize Intermediate A from scratch, the most robust route utilizes the commercially available nicotinic acid derivative.

Figure 2: Retrosynthetic analysis. The C2-Methoxy group is best installed via nucleophilic aromatic substitution (SNAr) on the chloro-precursor before reducing the acid/ester to the alcohol.

Key Insight: Do not attempt to install the C2-OMe group after reducing the alcohol. The alkoxide generated from the alcohol (during NaH/MeOH treatment) can compete or cyclize. Establish the core substitution pattern on the ester/acid first.

Handling & Safety

-

Hazard Identification:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The trifluoromethyl group increases volatility compared to non-fluorinated analogs; ensure caps are tightly sealed with Parafilm.

References

- General Reactivity of Trifluoromethyl Pyridines: Schlosser, M., et al. "The regioselective functionalization of chloropyridines." Tetrahedron, 2005. (Discusses the directing effects of halogens and CF3 groups in pyridines).

-

Oxidation Protocols (MnO2)

-

Cahiez, G., et al. "Manganese Dioxide oxidation of alcohols." Organic Syntheses, 1970.

-

-

Picoxystrobin Metabolite Synthesis (Analogous Chemistry)

-

Shripanavar, C.S., et al. "3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid." Acta Crystallographica, 2013. (Demonstrates the stability of the 2-alkoxy-6-trifluoromethylpyridine ether linkage).

-

-

SNAr Synthesis of 2-Methoxy Pyridines

Sources

key intermediates in 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol synthesis

Executive Summary

This technical guide details the synthetic architecture for 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol , a high-value pharmacophore often utilized in the development of P2X3 receptor antagonists and various kinase inhibitors.[1][2]

The synthesis hinges on the orthogonal stability of the trifluoromethyl group at the C6 position while manipulating the C2 and C3 substituents.[1][2] Unlike generic pyridine functionalization, this scaffold requires a specific sequence—Nucleophilic Aromatic Substitution (

This document outlines a self-validating, two-step protocol starting from the commercially available 2-Chloro-6-(trifluoromethyl)nicotinic acid .[1][2]

Retrosynthetic Logic & Pathway Visualization[1][2][3]

The strategic disconnect relies on the "Acid-First" approach.[1][2] Attempting to introduce the methoxy group after reducing the alcohol often leads to competitive O-alkylation vs. N-alkylation issues or requires extensive protecting group strategies.[1][2] Therefore, the C2-methoxy motif is established on the nicotinic acid core before the C3-reduction.[1][2]

Synthetic Workflow Diagram

Figure 1: Linear synthetic pathway prioritizing C2-functionalization prior to C3-reduction.

Step 1: The Pivot Intermediate ( )[1][2]

The transformation of the 2-chloro precursor to the 2-Methoxy-6-(trifluoromethyl)nicotinic acid is the yield-determining step.[1][2] The electron-withdrawing nature of the -CF3 group at C6 and the carboxylic acid at C3 activates the C2-chlorine for displacement, but also increases the ring's susceptibility to ring-opening if temperature is uncontrolled.[1][2]

Mechanism of Action

The reaction proceeds via a Meisenheimer complex.[2] The methoxide ion attacks the C2 position, stabilized by the electron-deficient pyridine ring.[1][2]

Protocol: Methoxylation

Reagents:

-

Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)[1][2]

-

Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (2.5 eq)[1][2]

-

Solvent: Anhydrous Methanol (10 V)

Methodology:

-

Charge: Load 2-Chloro-6-(trifluoromethyl)nicotinic acid into a reactor inerted with

. -

Solvation: Add anhydrous Methanol. Cool the system to 0–5 °C.

-

Addition: Dropwise add NaOMe solution. Note: The reaction is exothermic.[2] Maintain internal temperature < 10 °C during addition to prevent decarboxylation.

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2 hours. If conversion is <95% by HPLC, heat to mild reflux (65 °C) for 1 hour.

-

Quench & Isolation:

Validation Criteria:

-

HPLC Purity: >98%

-

1H NMR (DMSO-d6): Appearance of methoxy singlet at

~4.0 ppm; disappearance of starting material peaks.[1][2]

Step 2: Chemoselective Reduction[1][2][3]

Reducing the carboxylic acid to the alcohol without affecting the trifluoromethyl group or the pyridine ring requires precise reagent selection.[1][2]

Route A: Direct Reduction (Borane-THF)

Best for laboratory scale (<100g) and speed.[1][2]

Reagents:

-

Substrate: 2-Methoxy-6-(trifluoromethyl)nicotinic acid (1.0 eq)[1][2]

-

Reagent: Borane-Tetrahydrofuran complex (

), 1.0 M solution (1.5 eq)[1][2] -

Solvent: Anhydrous THF

Methodology:

-

Dissolve the acid intermediate in anhydrous THF under

. Cool to 0 °C. -

Add

dropwise.[1][2] Caution: Vigorous hydrogen gas evolution.[1][2] -

Stir at 0 °C for 30 minutes, then warm to RT overnight.

-

Quench: Cool to 0 °C. Carefully add Methanol dropwise to destroy excess borane (trimethyl borate formation).

-

Workup: Concentrate in vacuo. Partition between Ethyl Acetate and saturated

.[2] Wash organic layer with brine, dry over

Route B: Scalable Two-Step (Esterification -> NaBH4)

Best for pilot scale (>1kg) to avoid Borane hazards.[1][2]

Workflow:

-

Esterification: Reflux the acid in Methanol with catalytic

(3 hrs). Neutralize and isolate the Methyl 2-methoxy-6-(trifluoromethyl)nicotinate . -

Reduction:

Key Intermediates & Analytical Data

The following table summarizes the physicochemical properties of the critical nodes in this synthesis.

| Compound Stage | Chemical Name | CAS No.[2][5] | Key 1H NMR Signal (DMSO-d6) |

| Starting Material | 2-Chloro-6-(trifluoromethyl)nicotinic acid | 280566-71-0 | No OMe signal.[1][2] Acid proton broad >13 ppm.[1][2][3] |

| Core Intermediate | 2-Methoxy-6-(trifluoromethyl)nicotinic acid | 1227599-46-3 | Singlet ~3.98 ppm (3H, -OMe).[1][2] |

| Final Target | 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol | 1227602-00-9 | Singlet ~3.95 ppm (-OMe); Doublet ~4.5 ppm (-CH2OH); Triplet ~5.3 ppm (-OH).[1][2] |

Troubleshooting & Optimization

Impurity Profile

-

Impurity A (Hydrolysis): If water is present during Step 1, the 2-chloro group may hydrolyze to the 2-hydroxy (pyridone) tautomer, which is difficult to separate.[1][2] Solution: Use anhydrous MeOH and store NaOMe under inert atmosphere.[1][2]

-

Impurity B (Over-reduction): In Step 2 (Route A), extended reaction times with Borane can lead to reduction of the pyridine ring (rare) or interaction with the -CF3 group.[1][2] Solution: Monitor strictly by TLC/HPLC and quench immediately upon consumption of starting material.[1][2]

Storage

The final alcohol is stable but hygroscopic.[2] Store in a tightly sealed container at 2–8 °C, protected from light.

References

-

Preparation of 2-Methoxy-6-(trifluoromethyl)

-

Synthesis of 6-(Trifluoromethyl)

-

General Reduction of Nicotinic Esters

-

Commercial Availability & Properties

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 5. TEREPHTHALIC ACID 2-HYDROXYETHYL METHYL ESTER | 3645-00-9 [chemicalbook.com]

- 6. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | C11H12F3NO4 | CID 11334953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. scispace.com [scispace.com]

Foreword: The Trifluoromethylpyridine Scaffold - A Privileged Motif in Modern Chemistry

An In-depth Technical Guide to the Biological Activity of Compounds Containing Trifluoromethylpyridine

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug and agrochemical discovery.[1][2] Among the various fluorinated moieties, the trifluoromethyl (CF3) group holds a place of particular distinction due to its profound impact on a molecule's physicochemical and biological properties.[2][3] When this powerful group is appended to a pyridine ring—a ubiquitous nitrogen-containing heterocycle—the resulting trifluoromethylpyridine (TFMP) scaffold emerges as a "privileged" structural motif.[1][4]

This guide, prepared for researchers, scientists, and drug development professionals, provides a deep dive into the core principles governing the biological activity of TFMP-containing compounds. We will move beyond a simple cataloging of activities to explore the underlying causality: why this particular combination of a CF3 group and a pyridine ring is so effective. We will dissect its role in enhancing metabolic stability, modulating target affinity, and improving pharmacokinetic profiles, supported by field-proven examples from both agriculture and medicine.[5] Our exploration will cover synthetic strategies, structure-activity relationships (SAR), and detailed mechanistic insights, providing a robust framework for leveraging the TFMP scaffold in future discovery programs.

The Physicochemical Rationale for Efficacy

The biological prowess of the TFMP moiety is not accidental; it is a direct consequence of the unique and synergistic properties of its constituent parts.

-

The Trifluoromethyl Group's Influence : The CF3 group is a potent modulator of molecular properties. It is strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups, thereby influencing ionization state and target binding interactions.[1] Its high lipophilicity enhances a compound's ability to cross biological membranes, a critical factor for bioavailability.[5][6] Furthermore, the steric bulk and metabolic inertness of the C-F bonds often shield adjacent parts of the molecule from enzymatic degradation, prolonging its half-life.[5]

-

The Pyridine Ring's Role : As a heteroaromatic system, the pyridine ring serves as a versatile scaffold. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction for anchoring a molecule within a protein's active site. The ring itself can engage in π-π stacking interactions and provides a rigid framework for the precise spatial orientation of other functional groups.

The combination of these features makes the TFMP scaffold a powerful tool for bioisosteric replacement, where it can substitute for other aromatic systems (like a phenyl ring) to overcome metabolic liabilities or improve potency.[4][6]

Synthetic Pathways: Accessing the TFMP Core

The successful application of the TFMP scaffold is underpinned by robust synthetic methodologies that allow for its versatile incorporation and derivatization. While numerous strategies exist, two primary approaches have become industrial mainstays for accessing key intermediates.

Key Synthetic Strategies

-

Halogen Exchange (Halex) Reactions : This classic approach typically involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine intermediate, followed by a fluorine exchange reaction using hydrogen fluoride (HF).[1][7] This method is particularly effective for large-scale industrial production of foundational TFMP building blocks.

-

Pyridine Ring Construction : An alternative strategy involves building the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][5] Cyclocondensation reactions using building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate allow for the controlled synthesis of specific TFMP isomers.[1]

These foundational methods produce key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) or 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are then elaborated into final products through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.[1][6][8]

Application in Agrochemicals: Protecting Global Crop Yields

The impact of TFMP chemistry is arguably most profound in the agrochemical sector, where these compounds form the backbone of numerous high-performance herbicides, insecticides, and fungicides.[1][4][9] Herbicides represent approximately two-thirds of the marketed pesticides containing the TFMP fragment.[4]

Herbicides

TFMP-containing herbicides are valued for their high efficacy and, in some cases, crop selectivity.

-

Fluazifop-butyl : One of the earliest commercial successes, Fluazifop-butyl, is a post-emergence herbicide used to control grass weeds.[1][10] Its activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis. The TFMP moiety is crucial for its systemic transport and potent enzyme inhibition.[8] Notably, only the (R)-enantiomer is biologically active.[1]

-

Protoporphyrinogen Oxidase (PPO) Inhibitors : More recent research has focused on TFMP-based PPO inhibitors. These herbicides block a key step in chlorophyll synthesis, leading to the rapid accumulation of phototoxic intermediates that destroy plant cells.[11] The TFMP group in these molecules enhances their binding affinity to the PPO active site.[11]

Insecticides

The TFMP scaffold is present in several classes of modern insecticides, targeting the nervous systems of pests.

-

Sulfoxaflor : This insecticide targets sap-feeding insects and acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator.[10] Structural optimization studies revealed that replacing a phenyl ring with a 6-(trifluoromethyl)pyridine moiety dramatically increased insecticidal activity.[1]

-

Flonicamid : Effective against aphids, Flonicamid has a unique mode of action, inhibiting the feeding behavior of insects.[10] It contains a 4-(trifluoromethyl)pyridine structure.[10]

-

1,3,4-Oxadiazole Derivatives : Research has shown that incorporating a TFMP moiety into 1,3,4-oxadiazole scaffolds yields compounds with excellent insecticidal activity against pests like Plutella xylostella and Mythimna separata.[12][13] Structure-activity relationship studies indicate that electron-withdrawing groups on an adjacent phenyl ring can further enhance this activity.[12]

Fungicides

TFMP derivatives have demonstrated broad-spectrum fungicidal activity, often by disrupting cellular respiration.

-